
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine involves the use of silicon amine protocol (SLAP) reagents. These reagents, in conjunction with aldehydes and ketones, form N-unprotected piperazines via photocatalytic cross-coupling with Ir[(ppy)2dtbbpy]PF6 . The reaction conditions typically involve the use of heteroaromatic, aromatic, and aliphatic aldehydes, which are well tolerated by the SLAP reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves the use of continuous flow synthesis with silicon amine protocol (SLAP) reagents and Lewis acid facilitated photoredox catalysis .
化学反应分析
Types of Reactions
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine undergoes various types of reactions, including:
Photocatalytic Cross-Coupling Reactions: These reactions involve the formation of N-unprotected piperazines from aldehydes and ketones.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Ir[(ppy)2dtbbpy]PF6, aldehydes, and ketones . The reactions are typically carried out under photocatalytic conditions with the aid of Lewis acids .
Major Products Formed
The major products formed from these reactions are N-unprotected piperazines, which are valuable intermediates in the synthesis of various pharmaceuticals and other organic compounds .
科学研究应用
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine has several scientific research applications, including:
作用机制
The mechanism of action of trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine involves its role as a reagent in photocatalytic cross-coupling reactions. The compound interacts with aldehydes and ketones in the presence of a photocatalyst (Ir[(ppy)2dtbbpy]PF6) and a Lewis acid, leading to the formation of N-unprotected piperazines . The molecular targets and pathways involved in these reactions include the activation of the silicon amine group and the subsequent formation of carbon-nitrogen bonds .
相似化合物的比较
Similar Compounds
- N1-Benzyl-N1-((trimethylsilyl)methyl)ethane-1,2-diamine
- (S)-N1-Benzyl-N1-((trimethylsilyl)methyl)propane-1,2-diamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
Uniqueness
Trans-N3-benzyl-N3-((trimethylsilyl)methyl)tetrahydrofuran-3,4-diamine is unique due to its specific structure, which allows it to participate effectively in photocatalytic cross-coupling reactions. Its ability to form N-unprotected piperazines without the use of tin-based reagents makes it a valuable alternative to traditional SnAP (tin amine protocol) reagents .
属性
分子式 |
C15H26N2OSi |
|---|---|
分子量 |
278.46 g/mol |
IUPAC 名称 |
(3R,4R)-3-N-benzyl-3-N-(trimethylsilylmethyl)oxolane-3,4-diamine |
InChI |
InChI=1S/C15H26N2OSi/c1-19(2,3)12-17(15-11-18-10-14(15)16)9-13-7-5-4-6-8-13/h4-8,14-15H,9-12,16H2,1-3H3/t14-,15-/m0/s1 |
InChI 键 |
GJIQDNHYJMATDK-GJZGRUSLSA-N |
手性 SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)[C@H]2COC[C@@H]2N |
规范 SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)C2COCC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)

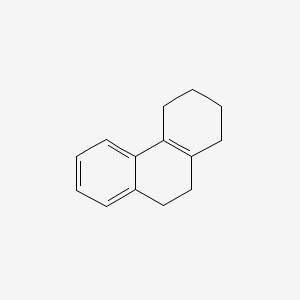

![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
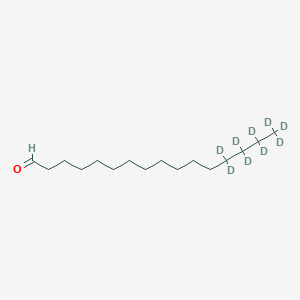
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
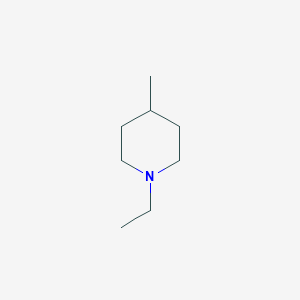

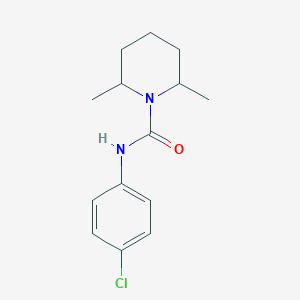
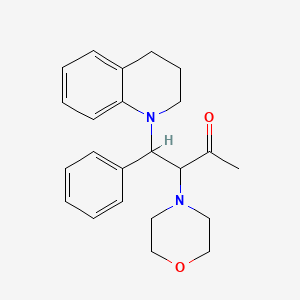
![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
